Cyclopenta(ef)heptalene, 3,5-dimethyl-

Description

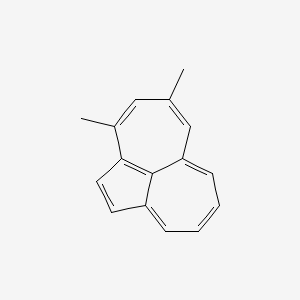

Cyclopenta(ef)heptalene, 3,5-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) featuring a fused bicyclic system. The core structure comprises a heptalene backbone (a 10-membered bicyclic system) fused with a cyclopentane ring. While direct CAS or EPA data for this compound is absent in the provided evidence, related cyclopenta-fused systems—such as 4H-cyclopenta[def]phenanthrene (CAS 203-64-5)—highlight the structural and functional significance of fused bicyclic frameworks in organic chemistry .

Properties

CAS No. |

20672-23-5 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

5,7-dimethyltricyclo[7.4.1.04,14]tetradeca-1(13),2,4(14),5,7,9,11-heptaene |

InChI |

InChI=1S/C16H14/c1-11-9-12(2)15-8-7-13-5-3-4-6-14(10-11)16(13)15/h3-10H,1-2H3 |

InChI Key |

WZDANNXTVDLMBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C3C2=C(C=C3)C(=C1)C |

Origin of Product |

United States |

Preparation Methods

Cycloaddition and Condensation Routes

Cycloaddition of Tropone Derivatives with Enamines :

A classical approach to related polycyclic azulene systems involves the condensation of 2-chlorotropone with sodiomalonic ester to form 2H-cyclohepta[b]furan-2-one, which then undergoes cycloaddition with enamines. This reaction leads to the formation of azulene derivatives structurally related to cyclopentaheptalene systems. This method highlights the utility of cycloaddition reactions in building the fused ring systems characteristic of cyclopenta(ef)heptalene compounds.Friedel–Crafts-type Cyclization :

For the synthesis of cyclopenta[cd]azulene derivatives (structurally similar to cyclopenta(ef)heptalene), Friedel–Crafts cyclization is a pivotal step. For example, azulene-4-carboxylic acid, generated via LDA deprotonation of methylazulene followed by CO2 sparging, undergoes cyclization with acetic anhydride and pyridine to form cyclic ketones. Subsequent oxidation with selenium dioxide yields cyclopenta-fused azulene diketones, which can be further functionalized. This approach could be adapted to prepare methyl-substituted cyclopenta(ef)heptalene derivatives by introducing methyl groups at appropriate stages.

Oxidation and Rearrangement Strategies

Oxidative Transformations :

Oxidation of cyclic ketones with selenium dioxide in solvents like dimethylformamide (DMF) is a common step to form diketone intermediates essential for ring fusion and further functionalization.Intramolecular Arylation and Rearrangement :

Intramolecular arylation of cyclopenta(ef)heptalene derivatives can lead to rearrangements into phenanthrene structures under certain conditions. Density functional theory (DFT) studies indicate that these rearrangements are energetically favorable, which is a critical consideration during synthesis to avoid unwanted side products. Understanding these rearrangements assists in optimizing reaction conditions to preserve the cyclopenta(ef)heptalene core.

Michael Addition and Multi-step Cyclization

- Michael Addition of Hajos-Parrish Ketone Derivatives :

Although focused on cyclopenta[b]phenanthrenes, the Michael addition of carbomethoxylated indenone derivatives to dienones under neutral alumina catalysis demonstrates a highly efficient route to polycyclic fused ring systems structurally related to cyclopenta(ef)heptalene frameworks. This process involves subsequent decarbomethoxylation, aldol condensation, reduction, oxidation, and acid-catalyzed cyclization steps, yielding complex cyclopenta-fused polycyclic compounds in good overall yields. This strategy may be adapted for the synthesis of methyl-substituted cyclopenta(ef)heptalene derivatives by modifying starting materials.

Summary Table of Preparation Methods

Analytical Techniques Supporting Synthesis

Spectroscopic and computational methods are integral to confirming the structure and purity of Cyclopenta(ef)heptalene, 3,5-dimethyl- and its intermediates:

Magnetic Circular Dichroism (MCD) and Absorption Spectroscopy :

Used to study electronic transitions and molecular orbital structures, providing insight into the aromaticity and reactivity of the compound.Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) :

Essential for confirming molecular structure and detecting rearrangement products during synthesis.Density Functional Theory (DFT) Calculations :

Employed to predict energy profiles of intermediates and rearrangement pathways, guiding synthetic route optimization.

Research Discoveries and Practical Considerations

The methyl groups at positions 3 and 5 influence the reactivity and stability of the cyclopenta(ef)heptalene core, making selective functionalization possible.

Rearrangement to phenanthrene derivatives during intramolecular arylation is a notable challenge, requiring careful control of reaction conditions to maintain the desired cyclopenta(ef)heptalene structure.

Adaptation of synthetic methods from related azulene and cyclopenta-fused systems offers promising routes for efficient preparation, with potential for high yields and structural diversity.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(ef)heptalene, 3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the aromatic rings to more saturated structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Scientific Research Applications

Organic Electronics

1.1. Semiconductors

Cyclopenta(ef)heptalene derivatives have been studied for their potential use in organic semiconductors. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's planar structure and extended π-conjugation facilitate charge transport, which is crucial for efficient device performance.

A study highlighted the synthesis of azulene-based polycyclic compounds that exhibit promising photophysical properties, suggesting their application as semiconductors in electronic devices . The incorporation of cyclopenta(ef)heptalene structures into these compounds could enhance their performance further.

1.2. Photonic Devices

Due to their optical properties, cyclopenta(ef)heptalene derivatives can be utilized in photonic devices. The absorption characteristics of these compounds allow for their use in sensors and light-harvesting systems. Research indicates that the incorporation of such compounds can lead to improved efficiency in photonic applications .

Materials Science

2.1. Polymer Chemistry

Cyclopenta(ef)heptalene can serve as a building block for novel polymers with enhanced mechanical and thermal properties. The rigidity and stability provided by the cyclopenta structure can improve the performance of materials used in coatings, adhesives, and composites.

A recent investigation into polymer formulations demonstrated that integrating cyclopenta structures resulted in materials with superior thermal stability and mechanical strength compared to traditional polymers .

2.2. Coatings and Protective Films

The chemical stability and resistance to degradation of cyclopenta(ef)heptalene derivatives make them suitable for use in protective coatings. These coatings can be applied to various substrates to enhance durability against environmental factors such as moisture and UV radiation.

Medicinal Chemistry

3.1. Antineoplastic Agents

Research has indicated that cyclopenta(ef)heptalene derivatives may possess antineoplastic properties, making them candidates for cancer treatment applications. The structural characteristics of these compounds allow for interactions with biological targets involved in cancer progression.

A study focused on the synthesis of azulene-based compounds reported their potential as novel antineoplastic agents, emphasizing the importance of further research into cyclopenta(ef)heptalene derivatives in this context .

3.2. Drug Delivery Systems

The unique properties of cyclopenta(ef)heptalene can also be exploited in drug delivery systems. Their ability to form stable complexes with therapeutic agents could enhance the efficacy and targeted delivery of drugs within biological systems.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of Cyclopenta(ef)heptalene, 3,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

- Substituent Variability : Methyl groups in 3,5-dimethylcyclopenta(ef)heptalene differ significantly from the propenyl and ester substituents in other cyclopentane/heptalene analogs (), complicating direct reactivity comparisons.

Biological Activity

Cyclopenta(ef)heptalene, 3,5-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its unique structural properties and potential biological activities. This compound, characterized by its fused cyclopentene and cycloheptene rings, presents a complex electronic structure that may influence its interactions with biological systems. This article explores the biological activity of 3,5-dimethyl-cyclopenta(ef)heptalene through a review of relevant literature, case studies, and experimental findings.

Structural Overview

Cyclopenta(ef)heptalene, 3,5-dimethyl- features the following structural characteristics:

- Molecular Formula : C_{10}H_{10}

- Molecular Weight : 130.19 g/mol

- Structural Formula : The compound consists of a cyclopentane ring fused to a cycloheptane ring with two methyl groups at the 3 and 5 positions.

Electronic Properties

The electronic properties of this compound are influenced by its non-alternant structure, which can lead to unique reactivity patterns and interactions with biological macromolecules. Studies have indicated that the excited-state dipole moments of similar compounds can significantly affect their biological activities .

Antitumor Activity

Polycyclic aromatic hydrocarbons are known for their varied effects on cancer cells. A study highlighted the potential cytotoxic effects of structurally similar compounds against various cancer cell lines. It suggested that compounds with specific structural features could inhibit cell proliferation and induce apoptosis in cancer cells . The mechanisms often involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Case Studies

-

Case Study on Related PAHs :

- A study investigated the effects of substituted PAHs on human cancer cell lines. The results indicated that modifications to the PAH structure significantly influenced biological activity, including cytotoxicity and apoptosis induction.

- Findings : Compounds with methyl substitutions demonstrated enhanced interactions with DNA, leading to increased cytotoxicity.

-

Case Study on Cyclotides :

- Research into cyclotides revealed their ability to disrupt bacterial membranes, suggesting a potential mechanism for the antimicrobial activity observed in related compounds.

- Findings : Cyclotides exhibited hemolytic activity against erythrocytes, indicating a possible pathway for their therapeutic application in targeting pathogens .

Table 1: Biological Activities of Cyclopenta(ef)heptalene Derivatives

Table 2: Structural Modifications and Biological Activity Correlation

Q & A

Q. What are the established synthetic routes for 3,5-dimethylcyclopenta(ef)heptalene, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of polycyclic precursors or functionalization of parent heptalene systems. For example, Vogel and Oth stabilized heptalene derivatives via ester group functionalization, achieving a monoclinic crystal structure with X-ray diffraction (XRD) confirmation . Optimization includes controlling reaction temperature (e.g., 80–100°C for sp³-bond shifts) and using catalysts like Lewis acids to enhance regioselectivity. Solvent polarity adjustments (e.g., toluene vs. DCM) can mitigate side reactions such as dimerization .

Q. How is the molecular structure of 3,5-dimethylcyclopenta(ef)heptalene characterized experimentally?

Key techniques include:

- XRD : Resolves bond lengths (e.g., 1242 ± 1 pm for a-axis in monoclinic crystals) and confirms non-planar geometry due to steric effects from methyl groups .

- ¹H/¹³C NMR : Assigns methyl proton signals (δ ~1.2–1.5 ppm) and distinguishes aromatic protons (δ ~6.5–7.5 ppm) influenced by ring strain .

- Computational modeling : Density Functional Theory (DFT) validates experimental geometries and predicts electronic properties .

Q. What analytical methods resolve contradictions in reported spectroscopic data for cyclopenta-fused polycyclics?

Discrepancies in NMR or IR spectra often arise from solvent effects or conformational dynamics. Solutions include:

- Variable-temperature NMR to probe bond-shift equilibria (e.g., activation energy ~14.7 kJ/mol for heptalene systems) .

- Cross-validation with high-resolution mass spectrometry (HRMS) and isotopic labeling to confirm fragmentation patterns .

Advanced Research Questions

Q. What strategies stabilize reactive intermediates during the functionalization of 3,5-dimethylcyclopenta(ef)heptalene?

- Steric protection : Bulky substituents (e.g., tert-butyl groups) reduce dimerization.

- Low-temperature synthesis : Conduct reactions below –30°C to trap intermediates like radical or carbocation species .

- In situ spectroscopy : Use UV-vis or EPR to monitor transient intermediates during photochemical reactions .

Q. How do the non-alternant π-systems in 3,5-dimethylcyclopenta(ef)heptalene influence its photophysical properties?

The fused cyclopenta-heptalene core introduces antiaromatic character, leading to:

Q. What computational approaches predict the reactivity of methyl-substituted cyclopenta(ef)heptalene in Diels-Alder reactions?

- Frontier Molecular Orbital (FMO) theory : Calculate diene/dienophile orbital symmetry mismatches.

- Molecular Dynamics (MD) simulations : Model steric hindrance from methyl groups during transition-state formation.

- Activation strain analysis : Quantify energy barriers for regioselective adduct formation .

Methodological Guidance

Q. How to design a kinetic study for sp³-bond shifts in heptalene derivatives?

- Use dynamic NMR to measure exchange rates between conformers.

- Apply the Eyring equation to extract activation parameters (ΔH‡, ΔS‡) from variable-temperature data .

Q. What protocols ensure reproducibility in X-ray crystallography of strained polycyclics?

- Crystal growth : Slow evaporation from saturated toluene/hexane mixtures at 4°C.

- Data collection : Use CuKα radiation (λ = 1.5418 Å) and refine structures with R < 0.1 via SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.